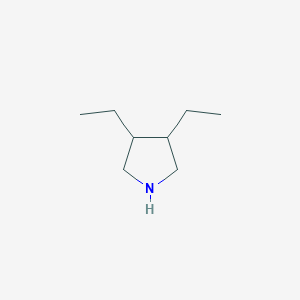

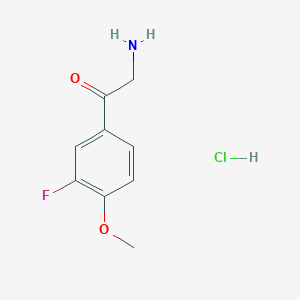

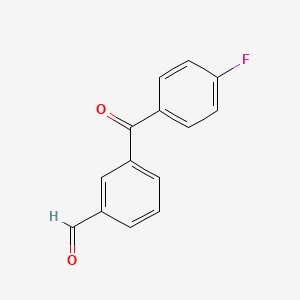

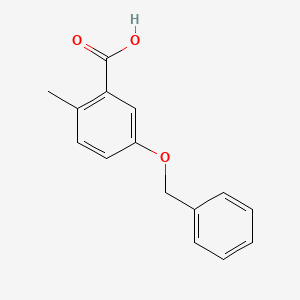

![molecular formula C24H25BO2 B6322163 4,4,5,5-Tetramethyl-2-[1,1':3',1''-terphenyl]-5'-yl-1,3,2-dioxaborolane CAS No. 1036378-83-2](/img/structure/B6322163.png)

4,4,5,5-Tetramethyl-2-[1,1':3',1''-terphenyl]-5'-yl-1,3,2-dioxaborolane

Descripción general

Descripción

This compound is a boronic ester, which are often used as reagents in organic synthesis . They are particularly known for their role in the Suzuki reaction, a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds .

Molecular Structure Analysis

Boronic esters typically have a trigonal planar geometry around the boron atom . The exact structure would depend on the specific substituents attached to the boron atom.Chemical Reactions Analysis

Boronic esters are known to undergo several types of reactions. They can participate in cross-coupling reactions like the Suzuki reaction . They can also undergo transmetalation reactions with organometallic reagents.Physical And Chemical Properties Analysis

The physical and chemical properties of a boronic ester would depend on its specific structure. Generally, they are stable under normal conditions but can decompose under acidic conditions or high temperatures .Aplicaciones Científicas De Investigación

Application in Synthesis of Boron-Containing Stilbenes

A series of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives were synthesized, leading to boron-containing stilbene derivatives. These compounds are used in the synthesis of boron-capped polyenes, which are potential intermediates for new materials in Liquid Crystal Display (LCD) technology. They are also being tested for potential therapeutic applications in neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).

Crystal Structure Analysis

The compound has been analyzed through crystal structure studies, providing detailed insights into its molecular structure. Such analyses are crucial for understanding the properties and potential applications of these compounds (Coombs, Vogels, Wheaton, Baerlocher, Baker, Decken, & Westcott, 2006).

Application in Nanoparticle Synthesis

The compound has been used in the synthesis of nanoparticles with enhanced brightness and emission tuning. These nanoparticles show great potential in applications such as bioimaging and sensing due to their high fluorescence quantum yields (Fischer, Baier, & Mecking, 2013).

Role in Synthesis of Novel Compounds

The compound is integral in the synthesis of novel compounds like mercapto- and piperazino-methyl-phenylboronic acid derivatives, which have been studied for their inhibitory activity against serine proteases (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).

Mecanismo De Acción

Target of Action

The primary target of 4,4,5,5-Tetramethyl-2-[1,1’:3’,1’‘-terphenyl]-5’-yl-1,3,2-dioxaborolane is the benzylic C-H bond of alkylbenzenes . This compound interacts with these bonds in the presence of a palladium catalyst to form pinacol benzyl boronate .

Mode of Action

The compound acts as a borylating agent , interacting with its targets through a process known as borylation . This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes . The borylation occurs in the presence of a palladium catalyst .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hydroboration of alkyl or aryl alkynes and alkenes . This process involves the addition of a boron-hydrogen bond to a carbon-carbon multiple bond . The downstream effects of this pathway include the formation of pinacol benzyl boronate .

Result of Action

The result of the compound’s action is the formation of pinacol benzyl boronate . This is a boron-containing compound that can be used in various chemical reactions .

Action Environment

The action of 4,4,5,5-Tetramethyl-2-[1,1’:3’,1’‘-terphenyl]-5’-yl-1,3,2-dioxaborolane is influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the borylation to occur . Additionally, the reaction typically takes place in a dioxane solution , suggesting that the solvent environment can impact the efficacy and stability of the compound.

Safety and Hazards

Propiedades

IUPAC Name |

2-(3,5-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25BO2/c1-23(2)24(3,4)27-25(26-23)22-16-20(18-11-7-5-8-12-18)15-21(17-22)19-13-9-6-10-14-19/h5-17H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVYZTRVAYXJNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.